5-Amino-1-Boc-hexahydrocyclopenta[b]pyrrole
Overview
Description
5-Amino-1-Boc-hexahydrocyclopenta[b]pyrrole is a chemical compound with the molecular formula C11H20N2O2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. The compound is characterized by the presence of an amino group and a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-Boc-hexahydrocyclopenta[b]pyrrole typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through various methods, including the Paal-Knorr synthesis, Hantzsch synthesis, and Knorr synthesis. These methods involve the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines.
Introduction of the Boc Protecting Group: The Boc protecting group is introduced by reacting the amino group with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine. This reaction typically occurs at room temperature and yields the Boc-protected amine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-Boc-hexahydrocyclopenta[b]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrrole derivatives.
Scientific Research Applications
5-Amino-1-Boc-hexahydrocyclopenta[b]pyrrole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Amino-1-Boc-hexahydrocyclopenta[b]pyrrole involves its interaction with specific molecular targets and pathways. The Boc protecting group stabilizes the compound, allowing it to participate in various chemical reactions without undergoing unwanted side reactions. The amino group can form hydrogen bonds and interact with biological molecules, contributing to its potential biological activities.
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds are similar in structure and reactivity, often used in the synthesis of heterocyclic compounds.
5-Amino-1-Boc-pyrrolidine: Another Boc-protected amine with similar applications in organic synthesis.
Uniqueness
5-Amino-1-Boc-hexahydrocyclopenta[b]pyrrole is unique due to its specific ring structure and the presence of both an amino group and a Boc protecting group. This combination allows for versatile reactivity and makes it a valuable intermediate in the synthesis of complex molecules.
Properties
IUPAC Name |
tert-butyl 5-amino-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-5-4-8-6-9(13)7-10(8)14/h8-10H,4-7,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDLVNZIPCOTFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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